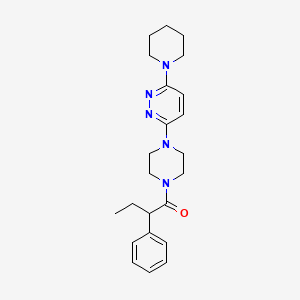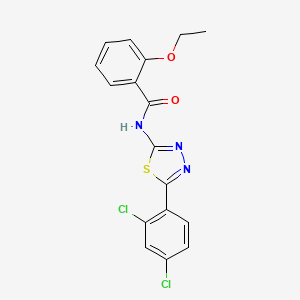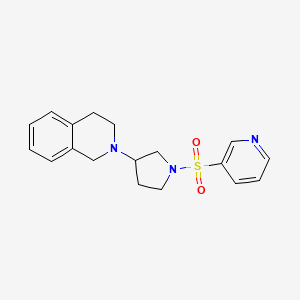![molecular formula C17H15NO5 B2868308 [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721913-55-9](/img/structure/B2868308.png)
[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate, also known as MAFB, is a chemical compound that has been widely used in scientific research. MAFB belongs to the family of benzamide derivatives, which have been extensively studied for their potential therapeutic applications.
作用机制
The mechanism of action of [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. In inflammation cells, this compound has been reported to inhibit the NF-κB pathway, which is a key mediator of inflammation. In neurological cells, this compound has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological cells, this compound has been found to reduce oxidative stress and inflammation, and improve neuronal survival.
实验室实验的优点和局限性
[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound also has certain limitations, such as its relatively high cost and limited availability. Moreover, this compound may have different effects in different cell types, and its optimal concentration and treatment duration may vary depending on the experimental conditions.
未来方向
There are several future directions for the research on [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound in different cell types. Secondly, more preclinical and clinical studies are needed to evaluate the therapeutic potential of this compound in various diseases. Thirdly, the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties is warranted. Finally, the use of this compound as a tool compound for chemical biology studies, such as target identification and validation, is an emerging area of research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been widely used in scientific research. This compound has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis of this compound involves the condensation reaction between 4-formylbenzoic acid and 2-(4-methoxyanilino)-2-oxoacetic acid ethyl ester. The mechanism of action of this compound involves the modulation of various signaling pathways. This compound has various biochemical and physiological effects in different cell types. This compound has several advantages for lab experiments, but also has certain limitations. Finally, there are several future directions for the research on this compound, including the elucidation of its mechanism of action, evaluation of its therapeutic potential, development of novel derivatives, and use as a tool compound for chemical biology studies.
合成方法
The synthesis of [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate involves the condensation reaction between 4-formylbenzoic acid and 2-(4-methoxyanilino)-2-oxoacetic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography.
科学研究应用
[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurological research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-15-8-6-14(7-9-15)18-16(20)11-23-17(21)13-4-2-12(10-19)3-5-13/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDCVWFCKIQTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)
![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)

![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2868244.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868246.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2868247.png)
